Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans-
Description
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- is a cyclobutane-derived compound with a unique stereochemical and functional group arrangement. The molecule features:
- A trans-configured cyclobutane ring.
- A Boc (tert-butoxycarbonyl) -protected amino group at position 1 .
- A 3-hydroxy substituent and a 1-methylethyl (isopropyl) ester moiety at the carboxylic acid position .
The Boc group enhances stability during synthesis, while the hydroxyl and ester groups influence polarity and metabolic behavior .
Properties
IUPAC Name |
propan-2-yl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8(2)18-10(16)13(6-9(15)7-13)14-11(17)19-12(3,4)5/h8-9,15H,6-7H2,1-5H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJRDXIWSRPFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclobutane ring through cyclization reactions. The hydroxyl group is introduced via selective oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Cyclobutanecarboxylic acid derivatives are significant in the synthesis of biologically active compounds and approved drugs. Notable examples include Butorphanol and Nalbuphine, which are used as analgesics. The structural features of cyclobutane derivatives contribute to their pharmacological properties by enhancing oral bioavailability and controlling molecular shape, which is crucial for drug efficacy .
Case Study: Synthesis of AKR Inhibitors
Recent advancements have demonstrated the utility of cyclobutanecarboxylic acids in synthesizing inhibitors for aldo-keto reductases (AKR), specifically AKR1C1 and AKR1C3. These enzymes are implicated in hormone-dependent cancers. A novel transannular C–H arylation technique has been developed to produce these inhibitors with improved yields (37% to 70%) compared to traditional multi-step synthesis methods . This method allows for greater diastereocontrol and variability in aryl substituents.
Synthetic Applications
Reagent for Organic Synthesis
Cyclobutanecarboxylic acid serves as a principal reagent for preparing various monosubstituted cyclobutane derivatives. These derivatives are essential intermediates in organic synthesis, facilitating the development of complex molecules with specific biological activities .
Chemical Transformations
Transannular C–H Functionalization
The transannular functionalization of cyclobutanecarboxylic acids represents a significant advancement in synthetic methodologies. This technique enables the selective modification of cycloalkane carboxylic acids through C–H activation, leading to diverse arylated products that can be further utilized in drug development and materials science .
Table 1: Comparison of Synthesis Methods for Cyclobutanecarboxylic Acid Derivatives
| Method | Yield (%) | Steps Required | Notes |
|---|---|---|---|
| Traditional Multi-step | 10-30 | Up to 11 | Time-consuming; lower efficiency |
| Transannular C–H Arylation | 37-70 | 2 | High selectivity; improved efficiency |
| Ring Expansion Techniques | Varies | 3-5 | Useful for generating larger cyclic systems |
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity or function of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to structurally related cyclobutane derivatives, focusing on substituents, stereochemistry, and functional groups:
Substituent Effects
- Hydroxy vs. This may enhance aqueous solubility but reduce membrane permeability .
- Boc Protection: The Boc group stabilizes the amino group during synthesis, a feature shared with compounds like Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate .
Stereochemical and Configuration Differences
- Trans vs. Cis Configuration: The trans configuration of the target compound contrasts with the cis-configured methylamino derivative (CAS 2136718-64-2). Trans stereochemistry may reduce steric hindrance, favoring specific enzyme interactions in drug design .
Physical and Chemical Properties
| Property | Target Compound (Trans) | Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 342.8 (predicted) | Not reported |
| Density (g/cm³) | Not reported | 1.11 (predicted) | Not reported |
| pKa | Not reported | 9.84 (predicted) | ~2.5 (carboxylic acid) |
| Solubility | Moderate (ester/Boc) | Low (fluoro group) | High (hydroxymethyl/ethyl ester) |
Data derived from .
Biological Activity
Cyclobutanecarboxylic acid derivatives, particularly the compound Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, 1-methylethyl ester, trans- , have garnered attention for their potential biological activities. This article explores the synthesis, biological effects, and therapeutic applications of this compound and its derivatives.
Synthesis and Structural Characteristics
Cyclobutanecarboxylic acids can be synthesized through various methods. Recent advancements in stereoselective synthesis have allowed for the efficient production of both cis and trans isomers, which are crucial for their biological activity. For instance, the synthesis of trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids has been reported to yield derivatives that act as GPR-40 agonists, exhibiting micromolar activity .
| Compound | Structure | Activity |
|---|---|---|
| Cyclobutanecarboxylic acid | Structure | Modulates S1P receptors |
| Trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acid | Structure | GPR-40 agonist |
- GPR-40 Agonism : The derivatives of cyclobutanecarboxylic acid have shown significant activity as GPR-40 agonists, which are implicated in glucose metabolism and insulin secretion. This mechanism is particularly relevant in diabetes research .
- Sphingosine-1-Phosphate (S1P) Modulation : Certain cyclobutanecarboxylic acid derivatives act as modulators of S1P receptors. These receptors play a critical role in various physiological processes, including immune response and vascular integrity. Compounds targeting S1P receptors have therapeutic potential in treating inflammatory diseases and organ transplant rejection .
- Transannular C–H Arylation : Recent studies have demonstrated that γ-arylated cycloalkane acids exhibit important biological activities. The transannular C–H arylation method allows for the selective modification of cyclobutane carboxylic acids, enhancing their pharmacological profiles while simplifying synthesis .
Case Studies
- Diabetes Research : In a study evaluating the effects of cyclobutanecarboxylic acid derivatives on glucose metabolism, it was found that certain compounds significantly increased insulin secretion in vitro, indicating potential for diabetes management .
- Anti-inflammatory Effects : Another case study highlighted the use of cyclobutanecarboxylic acid derivatives in models of inflammatory diseases. These compounds showed promise in reducing markers of inflammation and modulating immune responses through S1P receptor pathways .
Safety and Toxicology
While exploring the biological activity of cyclobutanecarboxylic acids, safety profiles must also be considered. Some derivatives have been associated with skin irritation and eye damage, necessitating careful handling and further toxicological assessments .
Q & A
Basic: What are the common synthetic routes for preparing trans-cyclobutanecarboxylic acid derivatives with tert-butoxycarbonyl (Boc) and hydroxy substituents?
Methodological Answer:
Synthesis typically involves multi-step strategies:
Cyclobutane Ring Formation : Use cyclobutanecarboxylic acid (CAS 3721-95-7) as a starting material, leveraging methods like ring-closing via 1,3-dibromopropane ( ) or carboxylation reactions.
Boc Protection : Introduce the Boc group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) to protect the amino group. This step is critical to prevent undesired side reactions ( ).
Esterification : React the carboxylic acid with isopropanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the 1-methylethyl ester.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
